6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine core linked to bromonaphthacridine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-triazine derivatives with bromonaphthacridine precursors under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also incorporate purification steps like recrystallization or chromatography to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] involves its interaction with specific molecular targets. The triazine core can interact with various enzymes and receptors, modulating their activity. The bromonaphthacridine units may also play a role in binding to specific sites on biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: Another triazine derivative with different substituents, used in various chemical applications.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine compound with applications in agriculture and industry.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in organic synthesis as a reagent[][4].
Uniqueness
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is unique due to its combination of a triazine core with bromonaphthacridine units, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and biological research .
Properties
CAS No. |
97338-14-2 |
---|---|
Molecular Formula |
C45H21Br2N7O6 |
Molecular Weight |
915.5 g/mol |
IUPAC Name |
10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C45H21Br2N7O6/c46-18-9-11-28-24(13-18)38(55)26-15-30(32-34(36(26)50-28)42(59)22-7-3-1-5-20(22)40(32)57)52-44-48-17-49-45(54-44)53-31-16-27-37(51-29-12-10-19(47)14-25(29)39(27)56)35-33(31)41(58)21-6-2-4-8-23(21)43(35)60/h1-17H,(H,50,55)(H,51,56)(H2,48,49,52,53,54) |
InChI Key |
HBDKPQIXCAYHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)NC6=NC(=NC=N6)NC7=C8C(=C9C(=C7)C(=O)C1=C(N9)C=CC(=C1)Br)C(=O)C1=CC=CC=C1C8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.